molecular formula C18H23Cl2N3 B2813450 N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-1-adamantanamine CAS No. 1029989-47-6

N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-1-adamantanamine

Cat. No. B2813450
CAS RN: 1029989-47-6
M. Wt: 352.3
InChI Key: OLKCUCNHBKYSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-1-adamantanamine” is a complex organic molecule that contains an imidazo[1,2-a]pyridine ring, which is a type of heterocyclic compound . The imidazo[1,2-a]pyridine ring is attached to an adamantanamine group via a methylene (-CH2-) bridge .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the imidazo[1,2-a]pyridine ring and the adamantanamine group. Unfortunately, without more specific information or analytical data, it’s difficult to provide a detailed analysis of the molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. Typically, properties such as solubility, melting point, boiling point, and reactivity would be determined experimentally .

Scientific Research Applications

Catalytic Applications

Diiron(III) complexes with tridentate 3N ligands, including structures related to N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-1-adamantanamine, have been investigated for their catalytic efficiency in the selective hydroxylation of alkanes. These complexes have shown to function as efficient catalysts, offering insights into the structural impact on catalytic activity, including selectivity and turnover numbers for hydroxylation reactions (Sankaralingam & Palaniandavar, 2014).

Environmental Degradation

The degradation of imazosulfuron, a compound containing a similar chloroimidazo[1,2-a]pyridin-3-yl group, in soil was studied to evaluate its environmental fate. This research provides insight into the chemical and biological degradation pathways in both aerobic and anaerobic conditions, contributing to our understanding of the environmental impact of such compounds (Morrica et al., 2001).

Material Science and Coordination Chemistry

Research into the construction of zero-dimensional complexes and one-dimensional coordination polymers adjusted by solvents or ligand substituent groups has been conducted using ligands structurally related to this compound. These studies shed light on the influence of solvent types and ligand substituents on the dimensionalities of the resulting structures, which has implications for the design of novel materials with specific properties (Yin et al., 2021).

Pharmaceutical and Biochemical Studies

The imidazo[1,2-a]pyridine-based derivatives, including those with structural motifs similar to this compound, have been explored for their anticholinesterase potential. These compounds have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting the potential for the development of new therapeutic agents (Kwong et al., 2019).

Safety and Hazards

Without specific data, it’s difficult to provide detailed safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The study of compounds containing an imidazo[1,2-a]pyridine ring is an active area of research due to their potential biological and therapeutic applications . Future research could involve the synthesis of similar compounds and the exploration of their properties and potential applications.

properties

IUPAC Name

1-adamantyl-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3.ClH/c19-15-1-2-17-20-9-16(22(17)11-15)10-21-18-6-12-3-13(7-18)5-14(4-12)8-18;/h1-2,9,11-14,21H,3-8,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLAWLVGQUMFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)[NH2+]CC4=CN=C5N4C=C(C=C5)Cl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.